(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of (2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, this compound exhibits anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to inhibit the growth of cancer cells. Additionally, this compound has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using (2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone in laboratory experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its neuroprotective effects. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of (2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone. These include further studies to determine its safety and efficacy, the development of new synthetic methods for this compound, and the exploration of its potential use in the treatment of other diseases and disorders. Additionally, the potential use of this compound as a drug delivery system for other therapeutic agents is an area of interest for future research.
Synthesis Methods
The synthesis of (2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone involves the reaction of 2-fluoroacetophenone and 2-phenoxyethylamine in the presence of a catalyst such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2-fluorophenyl)-[1-(2-phenoxyethyl)indol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO2/c24-21-12-6-4-11-19(21)23(26)20-16-25(22-13-7-5-10-18(20)22)14-15-27-17-8-2-1-3-9-17/h1-13,16H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFVOAHCODCPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.